molecular formula C17H23F3N4O2 B6461225 tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2548985-70-0

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B6461225
CAS No.: 2548985-70-0
M. Wt: 372.4 g/mol
InChI Key: NNGOGBUHCXJVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyrimidine substituent at the 4-position of the piperazine ring. The pyrimidine core is substituted with a cyclopropyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The tert-butyl carboxylate moiety at position 1 of the piperazine acts as a protecting group, enhancing solubility and stability during synthetic processes . This structural framework is common in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic drug candidates, where the pyrimidine ring contributes to π-π stacking interactions, and the -CF₃ group improves metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOGBUHCXJVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs primarily differ in substituents on the pyrimidine ring, the linkage between the pyrimidine and piperazine, and the presence of additional functional groups. Below is a detailed comparison with key analogs from the literature:

Compound Key Substituents/Linkage Structural Differences Functional Implications Reference
tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate Pyrimidin-4-yl directly attached; 2-cyclopropyl, 6-CF₃ Reference compound High lipophilicity (due to -CF₃); cyclopropyl enhances steric protection
tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate Pyrimidine-4-carbonyl linkage; 2-methyl, 6-(4-chloro-2-CF₃-phenyl) Carbonyl linker introduces polarity; phenyl substituent increases molecular weight Reduced membrane permeability compared to direct pyrimidin-4-yl attachment
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Pyridin-3-yl substituent; 6-fluoro Pyridine instead of pyrimidine; smaller fluorine substituent Lower π-π stacking potential; increased solubility due to fluorine
tert-butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate Biphenylmethyl substituent Bulky aromatic substituent; no heterocyclic core Potential for enhanced receptor binding but higher metabolic instability
tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazole-pyridinyl hybrid substituent Thiadiazole introduces sulfur-based interactions; pyridine linker Improved binding to sulfur-rich enzyme active sites (e.g., kinases)

Key Observations:

The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity relative to halogens (e.g., -Cl, -F) or hydrogen .

Linkage Variations :

  • Direct pyrimidin-4-yl attachment (target compound) minimizes rotational freedom, favoring rigid binding conformations. In contrast, carbonyl-linked analogs (e.g., ) introduce flexibility and polarity, which may alter pharmacokinetic profiles .

Heterocycle Core :

  • Pyrimidine-based analogs exhibit stronger π-π stacking than pyridine derivatives (e.g., ), critical for targeting nucleotide-binding domains in enzymes. Thiadiazole-containing analogs (e.g., ) leverage sulfur-mediated interactions for niche applications.

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Comparison):

Property Target Compound Carbonyl-Linked Analog Pyridine Derivative
Molecular Weight (g/mol) 429.4 568.9 322.3
LogP 3.8 (estimated) 4.2 2.5
Water Solubility (mg/mL) <0.1 <0.01 1.2
Metabolic Stability (t½) High (-CF₃) Moderate (aryl groups) Low (pyridine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.